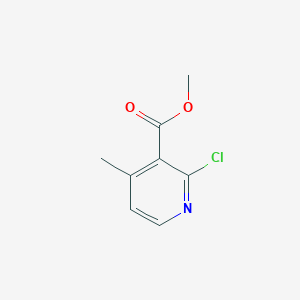
Methyl 2-chloro-4-methylnicotinate
Cat. No. B1356753
Key on ui cas rn:
217811-63-7
M. Wt: 185.61 g/mol
InChI Key: RJQVQDYEBIHZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410134B2
Procedure details


2-Chloro-4-methyl-nicotinic acid methyl ester (1 g. 5.4 mmol) was dissolved in THF (10 mL) and cooled to −78° C. and DIBAL (1 M in toluene) was added via a syringe (14.4 mL. 21.6 mmol). The reaction mixture was allowed to warm to RT over a period of 4 h. Additional DIBAL (5 mL. 5 mmol) was added and the reaction was stirred at RT for 1 h before cooled to −20° C. Water (2 mL). sat. Na2CO3 solution (1.5 mL). aqueous NH3 (3 mL) and ACN (70 mL) were added. After vigorous stirring for 30 min. the suspension was centrifuged and the precipitate suspended in a solution of ACN (100 mL) and concentrated aqueous NH3 (5 mL). After vigorous stirring for 30 min the suspension was centrifuged. The combined supernatants were concentrated in vacuo to yield crude (2-chloro-4-methyl-pyridin-3-yl)-methanol which was converted into the title compound according to the procedure described for the preparation of 3-bromo-5-chloro-4-(tetrahydro-pyran-2-yloxymethyl)-pyridine. MS (m/z): 158.0 [M+H+].










Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[N:6][C:5]=1[Cl:11].CC(C[AlH]CC(C)C)C.C([O-])([O-])=O.[Na+].[Na+].N>C1COCC1.C(#N)C.O>[Cl:11][C:5]1[C:4]([CH2:3][OH:2])=[C:9]([CH3:10])[CH:8]=[CH:7][N:6]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(N=CC=C1C)Cl)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Step Six
Step Seven
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Eight
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT over a period of 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before cooled to −20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After vigorous stirring for 30 min. the suspension
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After vigorous stirring for 30 min the suspension
|
|
Duration
|
30 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined supernatants were concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
